molecular formula C11H15BO5 B1271547 (4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid CAS No. 380430-70-6

(4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid

Cat. No.: B1271547
CAS No.: 380430-70-6
M. Wt: 238.05 g/mol
InChI Key: HZOYMUMPDHVQOH-UHFFFAOYSA-N
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Description

(4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butoxycarbonyl (Boc) group. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Biochemical Analysis

Biochemical Properties

(4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of boronate esters. It interacts with enzymes, proteins, and other biomolecules through reversible covalent bonding with diol-containing compounds. This interaction is crucial in the detection and quantification of saccharides, as well as in the development of enzyme inhibitors. The compound’s ability to form stable complexes with biomolecules makes it a valuable tool in biochemical assays and research .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit certain enzymes, leading to altered metabolic pathways and changes in cellular homeostasis. Additionally, it can affect the expression of genes involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by forming reversible covalent bonds with their active sites. This interaction can lead to changes in enzyme activity, affecting various biochemical pathways. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in experimental design. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of monitoring the compound’s stability during experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Toxic or adverse effects can occur at high doses, emphasizing the need for careful dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can affect the levels of metabolites by inhibiting or activating key enzymes in these pathways. This interaction can lead to changes in the overall metabolic profile of cells, influencing cellular energy production, biosynthesis, and other metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its biochemical activity and influence its overall efficacy in experimental studies .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interaction with target biomolecules and modulate its biochemical effects. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and optimizing its use in research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid typically involves the reaction of 4-hydroxyphenylboronic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Boronate esters.

    Substitution: Phenylboronic acid.

Scientific Research Applications

(4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid is unique due to the presence of the Boc group, which provides additional stability and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research .

Properties

IUPAC Name

[4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO5/c1-11(2,3)17-10(13)16-9-6-4-8(5-7-9)12(14)15/h4-7,14-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOYMUMPDHVQOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301213366
Record name Carbonic acid, 4-boronophenyl 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301213366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380430-70-6
Record name Carbonic acid, 4-boronophenyl 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380430-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonic acid, 4-boronophenyl 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301213366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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